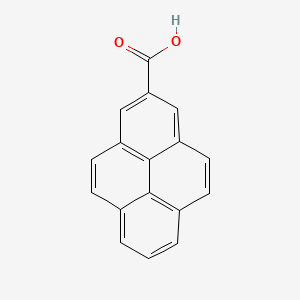

Pyrene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPBIBGSCKPRBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C(=O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00319144 | |

| Record name | Pyrene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36428-96-3 | |

| Record name | NSC340266 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Routes

Classical and Optimized Synthetic Pathways

An optimized three-step synthesis has been developed, which dramatically improves the efficiency of obtaining pyrene-2-carboxylic acid from pyrene (B120774). thieme-connect.comthieme-connect.combris.ac.ukresearchgate.netresearchgate.net This process involves:

Friedel–Crafts Acylation: Pyrene is first acylated with phthalic anhydride. thieme-connect.comthieme-connect.comresearchgate.net

Intramolecular Friedel–Crafts Cyclization: The resulting intermediate undergoes a cyclization reaction.

Haller–Bauer Cleavage: The final step involves the cleavage of the cyclized product to yield this compound.

This revised method has proven to be robust and efficient for producing the target molecule. thieme-connect.comthieme-connect.combris.ac.uk

| Parameter | Original Method (1937) | Optimized Method |

| Overall Yield | 23% | >70% |

| Scale | Not specified for large scale | Multigram scale |

Detailed Stepwise Reactions

The three-step synthesis involves distinct and optimized chemical transformations.

The initial step of the synthesis is the Friedel–Crafts acylation of pyrene with phthalic anhydride, utilizing aluminum chloride (AlCl₃) as a Lewis acid catalyst. thieme-connect.comthieme-connect.comresearchgate.net The reaction is typically performed in a suitable solvent, such as dichloromethane (B109758), under reflux conditions. thieme-connect.com This reaction produces 1-(o-carboxybenzoyl)pyrene as the primary product. thieme-connect.com

| Reactants | Catalyst | Solvent | Conditions | Product | Yield |

| Pyrene, Phthalic anhydride | Aluminum chloride (AlCl₃) | Dichloromethane (CH₂Cl₂) | Reflux | 1-(o-carboxybenzoyl)pyrene | 98% |

Electrophilic aromatic substitution on pyrene, such as the Friedel–Crafts acylation, preferentially occurs at the C1, C3, C6, and C8 positions due to electronic factors. thieme-connect.comrsc.org In the case of the acylation with phthalic anhydride, the substitution happens at the C1 position. thieme-connect.comthieme-connect.com This regioselectivity is a key feature of the initial step, directing the subsequent reactions to achieve the desired 2-substituted pyrene derivative. The subsequent intramolecular cyclization is then sterically directed to the C2 position, which is a crucial factor in obtaining the final product.

Friedel–Crafts Acylation of Pyrene

Influence of Solvent Systems on Reaction Outcome

The choice of solvent plays a critical role in the synthetic efficiency of this compound precursors. In the initial Friedel–Crafts acylation of pyrene with phthalic anhydride, a common first step, the solvent system has been optimized to significantly enhance the reaction's outcome.

Early procedures utilized benzene (B151609) as the solvent, but subsequent improvements have shown that switching to dichloromethane (CH₂Cl₂) leads to a markedly better result. This change facilitates a higher isolated yield of the 1-(o-carboxybenzoyl)pyrene intermediate, reaching up to 98%. The use of a polar aprotic solvent like 1,2-dimethoxyethane (B42094) is also crucial in the final cleavage step, allowing for milder reaction conditions than the traditional molten potassium hydroxide (B78521) method. thieme-connect.com

Table 1: Comparison of Solvent Systems in the Acylation of Pyrene

| Solvent | Catalyst | Conditions | Yield of 1-(o-carboxybenzoyl)pyrene |

|---|---|---|---|

| Benzene | AlCl₃ (1.1 equiv) | 40–50 °C, 1 h | Not specified |

Intramolecular Friedel–Crafts Cyclization

Following the initial acylation of pyrene, an intramolecular Friedel–Crafts cyclization is employed to construct the core polycyclic structure necessary for the final product. This reaction transforms the 1-(o-carboxybenzoyl)pyrene intermediate into a complex, multi-ring system. thieme-connect.com The process involves the formation of an acylium ion, which then attacks the pyrene ring in an intramolecular fashion to forge a new carbon-carbon bond, leading to a cyclized product. masterorganicchemistry.com Optimized procedures for this step, using reagents like phosphorus pentachloride and aluminum chloride in chlorobenzene, result in nearly quantitative yields.

Formation of Hexacyclic Diketone Intermediates

The intramolecular Friedel–Crafts cyclization of 1-(o-carboxybenzoyl)pyrene results in the formation of a key hexacyclic diketone intermediate, identified as 1,2-phthaloylpyrene. researchgate.net This complex structure is the direct precursor to this compound via a subsequent cleavage reaction. The formation of this diketone is a critical step that sets up the regiochemistry for the final product. nhqhblog.tech

Steric Direction of C2 Regioselectivity

While electrophilic attack on the pyrene ring typically favors positions 1, 3, 6, and 8, the synthesis of this compound achieves functionalization at the less electronically favored C2 position. researchgate.netthieme-connect.de This regioselectivity is attributed to steric effects during the intramolecular Friedel–Crafts cyclization step. The geometry of the 1-(o-carboxybenzoyl)pyrene intermediate directs the cyclization to the C2 position, overcoming the inherent electronic preference of the pyrene core. This steric guidance is a crucial factor in obtaining the desired 2-substituted pyrene derivative. researchgate.net

Haller–Bauer Cleavage Reaction

The final and decisive step in this synthesis is the Haller–Bauer cleavage of the hexacyclic diketone intermediate. researchgate.netbris.ac.uk This reaction, which involves the cleavage of a non-enolizable ketone under basic conditions, breaks the diketone open to yield this compound. researchgate.netchempedia.info Historically, this was performed using harsh conditions like molten potassium hydroxide. However, modern, milder methods have been developed. thieme-connect.com

Refined protocols use a mixture of potassium tert-butoxide and water in 1,2-dimethoxyethane under reflux, which provides a 75% yield from the diketone intermediate. This base-induced cleavage is highly selective, breaking specific aryl-carbonyl bonds to furnish the final product.

Base-Induced Cleavage Mechanisms

The Haller–Bauer reaction proceeds through a base-induced cleavage mechanism. researchgate.netambeed.com In this process, a strong base, such as potassium tert-butoxide, attacks one of the carbonyl groups of the hexacyclic diketone. thieme-connect.com This nucleophilic attack initiates a cascade of bond rearrangements, ultimately leading to the scission of a carbon-carbon bond adjacent to the carbonyl group. researchgate.netchempedia.info The reaction is particularly effective for non-enolizable ketones, where deprotonation at the α-carbon cannot compete with nucleophilic attack at the carbonyl carbon. researchgate.netchempedia.info The mechanism involves the formation of a tetrahedral intermediate which then collapses, cleaving the C-C bond and forming a carbanion and a carboxylate. researchgate.net

Role of Carbanion Stabilization in Reaction Pathway

The specific pathway of the Haller–Bauer cleavage is heavily influenced by the stability of the potential carbanionic intermediates that can be formed. thieme-connect.comresearchgate.net The cleavage selectively breaks bonds that are adjacent to positions capable of stabilizing a negative charge. In the case of the hexacyclic diketone derived from pyrene, the cleavage occurs in a way that takes advantage of the ability of the pyrene C1 position to stabilize the resulting carbanion. researchgate.net This stabilization, provided by the extensive aromatic system of the pyrene core, directs the fragmentation pathway, ensuring the selective formation of this compound. researchgate.netggckondagaon.in

Comparative Synthetic Accessibility

The synthetic accessibility of pyrene carboxylic acid isomers is highly dependent on the position of the carboxyl group. The difference in reactivity between the various positions on the pyrene core dictates the complexity of the synthetic strategy required.

Distinctions from Pyrene-1-carboxylic acid Synthesis

The synthesis of this compound stands in stark contrast to that of its isomer, Pyrene-1-carboxylic acid. The primary distinction lies in the regioselectivity of the initial functionalization step. The 1-position of pyrene is electronically activated and is the preferred site for electrophilic aromatic substitution. thieme-connect.comrsc.org Consequently, derivatives functionalized at the 1-position are relatively straightforward to prepare and a range of 1-substituted pyrenes are commercially available. thieme-connect.com

For instance, Pyrene-1-carboxamides can be synthesized directly from pyrene through a Friedel-Crafts-type reaction with isothiocyanates, followed by desulfurization. rsc.org The synthesis of Pyrene-1-carboxamides has also been achieved by using Pyrene-1-carboxylic acid as a starting material, which is converted to its acid chloride and subsequently reacted with amines. rsc.org This indicates that Pyrene-1-carboxylic acid itself is an accessible precursor, likely prepared through methods that exploit the natural reactivity of the C1 position. rsc.orgiucr.orgnih.gov

In contrast, the 2-position lacks this inherent electronic activation, making direct carboxylation or related electrophilic attacks at this site exceedingly difficult. thieme-connect.com The synthesis of this compound must therefore rely on an indirect, multi-step strategy as detailed previously, where the initial reaction occurs at the favored C1 position before subsequent reactions are orchestrated to achieve functionalization at the C2 position. thieme-connect.com

Considerations for Regioselective Functionalization of Pyrene Core

The regioselective functionalization of the pyrene core is governed by its electronic structure. The highest electron densities are found at the 1, 3, 6, and 8 positions, making them the most reactive sites for electrophilic attack. thieme-connect.comrsc.org The 2, 7, 4, 5, 9, and 10 positions are significantly less reactive. rsc.org Specifically, functionalization at the 2- and 7-positions is particularly challenging and often necessitates the use of indirect synthetic methods. thieme-connect.comnih.govacs.org

Several strategies have been developed to overcome this challenge:

The Tetrahydropyrene (THPy) Approach: This method involves the reduction of pyrene to 4,5,9,10-tetrahydropyrene. rsc.org In this reduced form, the electronic properties are altered, and the reactivity for electrophilic aromatic substitution is displaced to the 2- and 7-positions. rsc.org A subsequent re-aromatization step restores the pyrene core, now functionalized at the desired position. rsc.org

Steric Hindrance: The use of bulky electrophilic reagents can sterically prevent attack at the more accessible 1-position, forcing a reaction at the 2- or 7-positions instead. rsc.org

Transition-Metal Catalysis: Modern methods employing transition metals offer pathways for selective C-H functionalization. For example, iridium-catalyzed C-H borylation has been shown to selectively produce C(2)-borylated pyrene derivatives, which can then be converted to other functional groups. mdpi.com Similarly, palladium-catalyzed reactions have been developed for functionalizing specific sites on the pyrene core. mdpi.com

Directed Cyclization: The synthesis for this compound is itself a prime example of a regioselective strategy. It uses an initial, electronically favored reaction at C1 to install a tether, which then directs a subsequent intramolecular cyclization to the adjacent, less reactive C2 position due to steric and proximity effects. thieme-connect.com

These considerations underscore why the synthesis of this compound is a non-trivial process that highlights key principles of regioselectivity in the chemistry of polycyclic aromatic hydrocarbons. thieme-connect.comthieme-connect.com

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions

The pyrene (B120774) moiety in pyrene-2-carboxylic acid is susceptible to electrophilic attack, leading to the introduction of various functional groups. The regioselectivity of these reactions is a key aspect, enabling the precise synthesis of desired isomers.

The nitration of this compound demonstrates notable regioselectivity. Treatment with a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) preferentially introduces a nitro group at the C4 position of the pyrene ring. This reaction yields 4-nitro-pyrene-2-carboxylic acid, a valuable intermediate for further synthetic modifications. The directing effect of the existing carboxylic acid group and the electronic properties of the pyrene system guide the incoming electrophile to this specific position.

Table 1: Regioselective Nitration of this compound

| Reagent | Position of Substitution | Product | Yield (%) |

| HNO₃/H₂SO₄ | C4 | 4-Nitro-pyrene-2-carboxylic acid | 68 |

Data sourced from Benchchem.

Halogenation of this compound also proceeds with a degree of regioselectivity. For instance, bromination using bromine (Br₂) in a chloroform (B151607) (CHCl₃) solvent has been shown to selectively occur at the C7-position. This reaction produces 7-bromo-pyrene-2-carboxylic acid, providing a handle for subsequent cross-coupling reactions at a different position compared to nitration. The ability to selectively functionalize different positions on the pyrene core is crucial for the rational design of complex molecular architectures.

Table 2: Halogenation of this compound

| Reagent | Position of Substitution | Product | Yield (%) |

| Br₂/CHCl₃ | C7 | 7-Bromo-pyrene-2-carboxylic acid | 73 |

Data sourced from Benchchem.

Cross-Coupling and Coupling Reactions

Cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound derivatives are excellent substrates for these transformations. These reactions are instrumental in synthesizing a wide range of functional materials.

The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl compounds. Derivatives of this compound can participate in this palladium-catalyzed reaction with aryl boronic acids to create complex biaryl structures. manchester.ac.uk For example, using a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), this compound derivatives can be coupled with various aryl boronic acids. This strategy has been employed to synthesize a variety of 2-aryl-pyrene derivatives, which are of interest for their potential applications in organic electronics and as fluorescent probes. uky.edu The reaction's tolerance to a wide range of functional groups makes it a highly valuable tool in organic synthesis. nih.gov

The Sonogashira coupling reaction provides a straightforward route to alkynyl-pyrene derivatives. This palladium and copper co-catalyzed reaction couples terminal alkynes with aryl halides or triflates. researchgate.net Bromo-derivatives of this compound, such as 7-bromo-pyrene-2-carboxylic acid, can be utilized as the aryl halide component in this reaction. The resulting alkynyl-pyrene derivatives are of significant interest for their applications in optoelectronic materials due to the extended π-conjugation. This reaction has been instrumental in the synthesis of various pyrene-based materials for organic electronics. uky.edu

Recent advancements in organic synthesis have highlighted the power of palladium-catalyzed C-H activation for the direct functionalization of arenes. researchgate.netsemanticscholar.org This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of pyrene derivatives, palladium-catalyzed C-H ortho-arylation of pyrene-1-carboxylic acid has been developed to synthesize a diverse family of 2-substituted and 1,2-disubstituted pyrenes. nih.govscispace.com This strategy allows for the introduction of various aryl groups at the C2 position, and the carboxylic acid group at C1 can be further transformed into other functionalities. scispace.com While this specific example focuses on pyrene-1-carboxylic acid, the principles of C-H activation are being increasingly applied to a wide range of polycyclic aromatic hydrocarbons, including derivatives of this compound, to achieve site-selective functionalization. researchgate.netsemanticscholar.org This methodology opens up new avenues for the synthesis of previously inaccessible pyrene-based materials with novel properties. scispace.com

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of this compound is a key site for chemical modifications, enabling the attachment of various functional units and the construction of larger molecular architectures.

Esterification for Probe and Sensor Development

Esterification of this compound is a widely employed strategy for creating fluorescent probes and sensors. The pyrene unit is highly fluorescent, and its emission properties are sensitive to the local environment, making it an excellent reporter group. mdpi.combeilstein-journals.org

For instance, this compound can be condensed with polyethylene (B3416737) glycols to form ester probes for detecting explosives like TNT and PETN. mdpi.com In one study, a salicylic (B10762653) acid derivative containing a pyrene unit was synthesized and subsequently esterified. acs.org This process resulted in a highly fluorescent methyl salicylate (B1505791) derivative in aqueous solution, demonstrating the utility of esterification in generating fluorogenic probes for detecting alkylating agents. acs.org The fluorescence of the initial pyrene-containing salicylic acid was low, but upon esterification, a significant increase in fluorescence at 475 nm was observed. acs.org

The development of such probes often relies on the principle of photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), where the interaction with an analyte modulates the fluorescence of the pyrene moiety. mdpi.com

Amidation for Peptide Conjugation

Amide bond formation is a crucial reaction for conjugating this compound to peptides and other amine-containing molecules. This approach is valuable for creating biocompatible probes and materials. beilstein-journals.orgnih.gov The stable amide linkage allows for the incorporation of the pyrene fluorophore into biological systems. creativepegworks.com

The conjugation process typically involves the activation of the carboxylic acid group followed by reaction with the amine terminus of a peptide. nih.gov For example, novel phenanthridine–pyrene conjugates have been synthesized by condensing a phenanthridine-labeled amino acid with pyrene-1-carboxylic acid, forming an amide bond. beilstein-journals.org These conjugates have shown potential as fluorescent probes for DNA, RNA, and specific enzymes. beilstein-journals.org

The impact of the amide bond on the electronic properties of the pyrene core has been a subject of study. The orientation of the amide linkage, whether through the nitrogen or the carbonyl carbon, can influence the photophysical properties of the resulting conjugate. acs.org When the amide is directly attached to the pyrene ring, it can affect the oxidation and reduction potentials of the pyrene moiety. acs.org

Activation with Carbodiimides

Carbodiimides, such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used reagents for activating the carboxylic acid group of this compound to facilitate amide and ester bond formation. lumiprobe.comlumiprobe.com EDC is water-soluble, making it suitable for reactions in aqueous media, which is often necessary for biological applications. lumiprobe.com

The activation process involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate can then readily react with a nucleophile, such as an amine or an alcohol, to form the corresponding amide or ester. The use of N-hydroxysuccinimide (NHS) in conjunction with EDC can further enhance the efficiency of the coupling reaction by forming a more stable NHS ester intermediate. nih.gov This two-step approach is common in bioconjugation chemistry. nih.gov

Formation of Coordination Complexes and Ligands

The carboxylate group of this compound can coordinate with metal ions, making it a valuable ligand for the construction of coordination complexes, including metal-organic frameworks (MOFs) and coordination polymers. rsc.org These materials have garnered significant interest due to their diverse structures and potential applications in areas such as gas storage, catalysis, and sensing. rsc.orgmdpi.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Pyrene-based ligands, including this compound and its derivatives, are attractive building blocks for MOFs due to the unique optical and electronic properties of the pyrene core. rsc.org The functionalization of pyrene with carboxylate groups facilitates the formation of a wide variety of MOF structures with different metal ions. rsc.org The resulting MOFs can exhibit properties such as luminescence and porosity, making them suitable for applications in sensing and separation. rsc.org

For instance, pyrene-2,7-dicarboxylic acid has been used as an organic linker to synthesize a zinc-based MOF known as IRMOF-14. rsc.org The extended π-conjugation of the pyrene unit contributes to the optical and electronic properties of the framework. Similarly, other pyrene-carboxylate ligands have been used to construct coordination polymers with various dimensionalities. mdpi.comresearchgate.net

Table 1: Examples of Pyrene-Carboxylate Based Coordination Polymers

| Compound Name | Metal Ion | Ligand | Dimensionality | Reference |

|---|---|---|---|---|

| [Zn(μ-1κO¹:1κO²-L)(H₂O)₂]n·n(H₂O) | Zn(II) | 5-{(pyren-4-ylmethyl)amino}isophthalic acid | One-dimensional | mdpi.comresearchgate.net |

| [Cd(μ₄-1κO¹O²:2κN:3,4κO³-L)(H₂O)]n·n(H₂O) | Cd(II) | 5-{(pyren-4-ylmethyl)amino}isophthalic acid | Two-dimensional | mdpi.comresearchgate.net |

| IRMOF-14 | Zn(II) | Pyrene-2,7-dicarboxylic acid | Three-dimensional | rsc.org |

| Mn-L | Mn(II) | Pyrene-tetraacid linker | Three-dimensional | iucr.org |

| WYU-11 | Cd(II) | 1,3,6,8-tetrakis(3-carboxyphenyl)pyrene | Three-dimensional | nih.gov |

Zinc Complexes and One-Dimensional Polymers

This compound can form one-dimensional coordination polymers with zinc ions. In a specific example, a one-dimensional linear coordination polymer with the formula [Zn(μ-1κO¹:1κO²-L)(H₂O)₂]n·n(H₂O) was synthesized using a derivative of pyrene, 5-{(pyren-4-ylmethyl)amino}isophthalic acid, and a zinc salt. mdpi.comresearchgate.net In this structure, the Zn(II) ion exhibits a distorted tetrahedral geometry. mdpi.comresearchgate.net It coordinates to two carboxylate oxygen atoms from two different ligand units and two water molecules. mdpi.com These types of coordination polymers have been investigated for their potential as heterogeneous catalysts. mdpi.comresearchgate.net

Cadmium Complexes and Two-Dimensional Networks

This compound acts as a ligand in the formation of coordination polymers with cadmium(II) ions. One notable example is the creation of two-dimensional (2D) networks. iucr.org These structures, such as [Cd(PCA)(H₂O)]ₙ, demonstrate catalytic activity, which can be attributed to both Lewis acid and base characteristics. iucr.org The assembly of these networks is driven by the coordination between the cadmium centers and the carboxylate groups of the PCA ligands. The structure of these cadmium-based coordination polymers often results in layered architectures. nih.gov

| Compound/Complex | Dimensionality | Key Features | Potential Application |

| [Cd(PCA)(H₂O)]ₙ | 2D Network | Exhibits Lewis acid/base properties. iucr.org | Heterogeneous Catalysis iucr.org |

Copper Carboxylate Pyrene Dimers

A thorough review of the scientific literature did not yield specific examples of copper carboxylate dimers derived directly from This compound . However, extensive research has been conducted on the closely related isomer, pyrene-1-carboxylic acid, which readily forms dicopper(II) paddlewheel dimers. nih.goviucr.orgresearchgate.net These complexes, with the general formula [Cu₂(RCOO)₄L₂], are synthesized from pyrene-1-carboxylic acid and a copper(II) salt, resulting in structures where four pyrene-1-carboxylate ligands bridge two copper centers. iucr.orgCurrent time information in Bangalore, IN. These dimers exhibit interesting electrochemical properties and have been characterized by techniques such as single-crystal X-ray diffraction. nih.gov

Pyrene-2,7-dicarboxylic Acid as a MOF Building Block

Pyrene-2,7-dicarboxylic acid (H₂PDC) is a prominent building block in the synthesis of metal-organic frameworks (MOFs). Its rigid, extended π-conjugated structure is advantageous for creating robust frameworks with enhanced optical and electronic properties. The dicarboxylate functionality allows it to link metal centers, forming extended, often porous, networks.

A well-known example is its use in the synthesis of a zinc-based MOF, IRMOF-14. nih.gov This framework has been studied alongside its metal-substituted analogues, M-IRMOF-14, where M can be other metals such as Cadmium (Cd), Beryllium (Be), Magnesium (Mg), Calcium (Ca), and Strontium (Sr). nih.gov The identity of the metal ion influences the chemical bonding, electronic structure, and optical properties of the resulting MOF. nih.gov These pyrene-based MOFs are noted for their luminescence, making them suitable for applications in sensors and light-emitting devices.

| MOF Series | Metal Ions (M) | Ligand | Notable Properties |

| M-IRMOF-14 | Zn, Cd, Be, Mg, Ca, Sr nih.gov | Pyrene-2,7-dicarboxylic acid nih.gov | Tunable electronic and optical properties. nih.gov |

Schiff Base Formation with Metal Ions

Pyrene-derived aldehydes, which can be synthesized from pyrene carboxylic acids, are common precursors for creating Schiff base ligands. These ligands, containing an imine (C=N) group, are excellent for coordinating with a variety of metal ions. The resulting complexes are often highly fluorescent and can act as chemosensors for metal ion detection.

The synthesis typically involves a condensation reaction between a pyrene-based aldehyde or ketone and an appropriate amine. The resulting Schiff base, with its N and O donor sites, can bind to metal ions such as Zn(II), Cu(II), Co(II), Fe(III), and Cr(III). The coordination with a metal ion often leads to a significant change in the photophysical properties of the pyrene fluorophore, such as an enhancement of fluorescence, which forms the basis of "turn-on" fluorescent sensing. For example, pyrene-based Schiff bases have been shown to selectively detect Zn²⁺ and Al³⁺ through a photo-induced electron transfer (PET) mechanism.

| Schiff Base Precursor | Metal Ion Detected | Sensing Mechanism |

| 1-Pyrenecarboxaldehyde derivative | Zn²⁺, Al³⁺ | Photo-induced Electron Transfer (PET) |

| Amino pyrene derivative | Zn(II), Cu(II), Co(II), Fe(III), Cr(III) | Coordination leading to property changes |

| Pyrene-1-aldehyde hydrazone | Sn²⁺ | Selective chemosensing |

Spectroscopic Characterization and Photophysical Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For pyrene-2-carboxylic acid, both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about its carbon-hydrogen framework. While detailed experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on the well-understood principles of NMR and data from analogous pyrene (B120774) derivatives.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the carboxylic acid proton and the nine aromatic protons on the pyrene ring system.

The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 12.0-13.0 ppm. This pronounced downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding, which deshields it considerably.

The aromatic region of the spectrum, between approximately 8.0 and 9.0 ppm, will be complex due to the signals from the nine distinct protons on the pyrene core. These protons will show intricate splitting patterns (doublets, triplets, and multiplets) as a result of spin-spin coupling with their neighbors. The specific chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid group and the anisotropic effects of the polycyclic aromatic system. The protons closest to the carboxylic acid group are expected to be the most deshielded and thus appear at the lower field end of the aromatic region.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet (br s) |

| Aromatic Protons (Ar-H) | 8.0 - 9.0 | Multiplets (m) |

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, signals are expected for the carboxylic acid carbon and the sixteen carbons of the pyrene ring.

The carbonyl carbon of the carboxylic acid group (-COOH) is predicted to resonate in the downfield region of the spectrum, typically between 165 and 180 ppm. This is a characteristic chemical shift for carboxylic acids attached to an aromatic ring.

The sixteen sp²-hybridized carbons of the pyrene core will produce a cluster of signals in the aromatic region, generally between 120 and 135 ppm. The carbon atom directly attached to the carboxylic acid group (C2), along with the other quaternary carbons within the fused ring system, will typically show weaker signals compared to the protonated carbons. The specific chemical shifts are dictated by the electronic environment of each carbon atom.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | 165 - 180 |

| Aromatic Carbons (Ar-C) | 120 - 135 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions characteristic of the carboxylic acid group and the aromatic pyrene system. A study on the related 1-pyrenecarboxylic acid provides a strong basis for the interpretation of these vibrational modes.

The most prominent feature is the O-H stretching vibration of the carboxylic acid, which appears as a very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state.

The C=O (carbonyl) stretching vibration gives rise to a strong, sharp absorption band typically found between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids. The conjugation of the carbonyl group with the pyrene ring slightly lowers this frequency compared to non-conjugated carboxylic acids. Additionally, C-O stretching and O-H bending vibrations contribute to the fingerprint region of the spectrum. Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹, while C=C stretching vibrations of the pyrene ring appear in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Weak to Medium |

| C=O Stretch (Carbonyl) | 1680 - 1710 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Strong |

| C-O Stretch | 1210 - 1320 | Medium |

Fluorescence Spectroscopy

Pyrene and its derivatives are well-known for their distinctive fluorescence properties, which are sensitive to the local environment.

This compound, like the parent pyrene molecule, exhibits fluorescence characterized by a well-resolved vibronic (vibrational) structure. The emission spectrum typically shows several distinct peaks. For pyrene itself, these peaks are found around 370-400 nm. Substitution at the 2-position of the pyrene core has been shown to influence the photophysical properties differently than substitution at the 1-position. Specifically, substitution at the 2-position tends to have a strong influence on the lowest energy S₁ ← S₀ transition while having little effect on the higher energy S₂ ← S₀ transition, which remains "pyrene-like". This results in fluorescence maxima that are generally similar to other pyrene derivatives, often appearing near 385 nm. The fluorescence quantum yield and lifetime are key parameters; for many 2-substituted pyrenes, high fluorescence quantum yields and long fluorescence lifetimes (often exceeding 50 ns) have been observed.

Table 4: Typical Photophysical Properties of 2-Substituted Pyrene Derivatives

| Property | Typical Value / Observation |

|---|---|

| Excitation Maxima (λex) | ~340 - 360 nm |

| Emission Maxima (λem) | ~385 nm with vibronic structure |

| Fluorescence Quantum Yield (Φf) | Modest to High (0.2 - 0.9) |

| Fluorescence Lifetime (τf) | Often > 50 ns |

A key photophysical process for aromatic carboxylic acids like this compound is Excited-State Proton Transfer (ESPT). This phenomenon occurs because the acidity of the carboxylic acid group can change dramatically upon photoexcitation. For the closely related pyrene-1-carboxylic acid, the ground state pKₐ is approximately 4.0, while the excited-state pKₐ* increases to about 8.1.

This significant change means that in a pH range between roughly 5 and 8, the molecule exists as the deprotonated carboxylate anion in the ground state. However, upon absorbing a photon and reaching the excited state, the carboxylate becomes strongly basic and can readily accept a proton from a suitable donor (like water or buffer components) during its excited-state lifetime.

This dynamic process can lead to the observation of dual fluorescence. One emission band corresponds to the deprotonated (anionic) form, while a second, red-shifted emission band arises from the newly formed protonated (neutral acid) species in the excited state. The relative intensities of these two emission bands are dependent on factors such as pH, solvent, and the concentration of proton donors, making this compound a potential fluorescent sensor for probing proton concentration in its microenvironment.

Influence of Solvent Polarity on Emission Spectra (Ham Effect)

The fluorescence emission spectrum of pyrene and its derivatives is highly sensitive to the polarity of the surrounding solvent, a phenomenon known as the Ham effect. researchgate.netresearchgate.netusc.gal The monomer fluorescence spectrum of pyrene displays a characteristic vibronic fine structure, with five distinct emission bands (labeled I to V). nih.gov The intensity ratio of the first vibronic band (I₁, ~372 nm) to the third vibronic band (I₃, ~384 nm) is particularly sensitive to the solvent's polarity. researchgate.netusc.gal

In nonpolar solvents like hexane, the I₁/I₃ ratio is low, but as the solvent polarity increases, the intensity of the I₁ band increases relative to the I₃ band, resulting in a higher I₁/I₃ ratio. researchgate.net This sensitivity allows the I₁/I₃ ratio, often called the "Py scale," to be used as an empirical measure of the micropolarity of the environment surrounding the probe molecule. researchgate.net For this compound, this property can be used to probe the local environment in systems like micelles, polymers, and biological membranes. usc.gal

Table 2: Representative I₁/I₃ Ratios for Pyrene in Various Solvents

| Solvent | Polarity | Typical I₁/I₃ Ratio |

|---|---|---|

| Hexane | Nonpolar | ~0.6 |

| Cyclohexane | Nonpolar | ~0.6 |

| Dioxane | Moderately Polar | ~1.1 |

| Acetone | Polar | ~1.2 |

| Methanol | Polar | ~1.3 |

| Water | Highly Polar | ~1.6 - 1.8 |

These are general values for the parent pyrene molecule and demonstrate the trend of the Ham effect. researchgate.netusc.gal

Monomer-Excimer Interconversion in Sensing Applications

At higher concentrations, or when two pyrene moieties are held in close proximity (~10 Å), an excited-state pyrene monomer can interact with a ground-state monomer to form an excited-state dimer, known as an excimer. nih.govrsc.org This process is reversible and results in a distinct, broad, and structureless emission band at a longer wavelength (typically centered around 450-550 nm), which is significantly red-shifted from the structured monomer emission (370-420 nm). nih.gov

The ratio of the excimer to monomer fluorescence intensity (Iₑ/Iₘ) is dependent on factors that influence the proximity and mobility of the pyrene units, such as concentration, viscosity, and molecular conformation. nih.gov This monomer-excimer interconversion is a powerful tool in sensing applications. rsc.orgresearchgate.net For instance, a molecular probe incorporating this compound can be designed to change its conformation in the presence of a specific analyte. This conformational change can either bring two pyrene units closer together (enhancing excimer emission) or move them apart (reducing excimer emission), providing a ratiometric fluorescent signal for detection. nih.gov

Fluorescence Lifetime Measurements

The fluorescence lifetime is a critical parameter that defines the time a molecule spends in the excited state before returning to the ground state. The pyrene monomer is known for its unusually long fluorescence lifetime, which can exceed 100 ns in deoxygenated nonpolar solvents. nih.gov The excimer state also has a distinct and long lifetime, often in the range of 40-60 ns. nih.govnih.gov

These long lifetimes are advantageous for several reasons. They allow sufficient time for diffusion-controlled processes like excimer formation and for the excited molecule to interact with its environment, making it a sensitive probe. nih.gov Furthermore, long lifetimes are particularly useful in time-resolved fluorescence spectroscopy and imaging, as they allow the signal from the probe to be distinguished from background autofluorescence, which typically has a much shorter lifetime (<10 ns). nih.gov While specific lifetime data for this compound is not detailed, its behavior is expected to be in line with other pyrene derivatives, with typical lifetimes on the order of tens to hundreds of nanoseconds depending on the environment and whether it is in the monomer or excimer form. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by the strong π-π* transitions of the pyrene aromatic system. acs.org Like the parent pyrene molecule, it exhibits several distinct absorption bands. researchgate.netphotochemcad.com Typically, pyrene derivatives show a very intense band around 240 nm, followed by a series of moderately intense, structured bands between approximately 300 nm and 350 nm. acs.orgomlc.org The longest wavelength absorption band, corresponding to the S₀ → S₁ transition, often shows vibronic fine structure. acs.org The exact positions (λₘₐₓ) and molar extinction coefficients (ε) of these bands can be slightly modified by the carboxylic acid substituent and the solvent environment. researchgate.net

Table 3: Typical UV-Vis Absorption Maxima for Pyrene Derivatives

| Wavelength Region | Description | Typical λₘₐₓ (in cyclohexane) |

|---|---|---|

| ~241 nm | S₀ → S₄ transition | 241 nm |

| ~273 nm | S₀ → S₃ transition | 273 nm |

| ~335 nm | S₀ → S₁ transition | 335 nm |

Data for the parent pyrene molecule, representative of the absorption regions for pyrene derivatives. photochemcad.comomlc.org

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the molecular-level properties of organic compounds. These computational methods allow for the prediction of electronic structure, molecular orbital energies, and other key parameters that govern the behavior of materials in electronic devices.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. DFT studies on pyrene (B120774) derivatives, including those with carboxylic acid groups, have been performed to analyze their charge transport abilities. For instance, the charge transport and nonlinear optical properties of pyrene and nine of its mono-substituted derivatives, including pyrenecarboxylic acid, have been analyzed using the B3LYP/6-31++G(d,p) level of theory. researchgate.net Such studies are crucial for understanding how functionalization of the pyrene core with a carboxylic acid group influences its electronic properties. researchgate.netnih.gov The geometry of pyrene derivatives can be optimized using DFT computations to understand the planarity and bond lengths, which are affected by substituent groups. researchgate.net

The analysis of electronic and transport properties is essential for evaluating the potential of a material for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs). researchgate.net Theoretical investigations into the charge transport properties of pyrene derivatives like aminopyrene and pyrene acetic acid have been conducted to determine their suitability as electron transport layer materials. researchgate.net Based on properties like charge distribution and reorganization energy, it has been suggested that certain pyrene derivatives are better suited for hole transport, while others exhibit electron transporting behavior. researchgate.netresearchgate.net The analysis of molecular electrostatic potential (MEP) and natural population analysis (NPA) helps in understanding the charge distribution within the molecules. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that determine the electronic and optical properties of a molecule, as well as its charge injection and transport capabilities in a device. researchgate.net DFT calculations are commonly employed to determine these energy levels. For pyrene and its derivatives, the HOMO and LUMO energies are influenced by the type and position of the substituent. researchgate.netnih.gov These energy levels are crucial for assessing the potential of a material as a hole transport layer (HTL) or an electron transport layer (ETL) in OLEDs by comparing them with the work functions of electrodes and the energy levels of other materials in the device. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyrene | -5.88 | -1.99 | 3.89 |

| Pyrenecarboxylic acid | -6.24 | -2.61 | 3.63 |

Data sourced from DFT calculations at the B3LYP/6-31++G(d,p) level of theory. researchgate.netresearchgate.net

Charge Transfer and Mobility Studies

Understanding charge transfer and mobility is fundamental to designing efficient organic electronic materials. Theoretical models provide a framework for calculating key parameters that govern these processes.

Marcus theory is a fundamental framework used to describe the rates of electron transfer reactions. wikipedia.org It relates the rate of electron transfer to the Gibbs free energy of the reaction and the reorganization energy. wikipedia.orgyoutube.com The theory has been applied to study charge transfer processes in various chemical and biological systems. wikipedia.orgnih.gov In the context of organic materials, it helps in understanding the charge hopping mechanism between adjacent molecules. The rate constant for electron transfer is influenced by the electronic coupling between the donor and acceptor and the Franck-Condon factor, which is related to the overlap of the vibrational wavefunctions of the initial and final states. youtube.comlibretexts.org

The reorganization energy (λ) is a crucial parameter in Marcus theory, representing the energy required to deform the geometry of the molecule and its surrounding solvent shell from the equilibrium geometry of the initial state to that of the final state without the electron having been transferred. libretexts.orgnih.gov It has two components: the internal reorganization energy (related to changes in the geometry of the molecule itself) and the external reorganization energy (related to the reorientation of the surrounding solvent molecules). libretexts.org Low reorganization energies are desirable for efficient charge transport materials. nih.gov DFT calculations are a primary method for estimating the reorganization energies for both hole (λh) and electron (λe) transport. researchgate.net For pyrene derivatives, reorganization energy calculations help to identify whether a molecule is better suited for hole or electron transport. researchgate.netresearchgate.net

| Compound | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) |

|---|---|---|

| Pyrene | 0.144 | 0.256 |

| Pyrenecarboxylic acid | 0.313 | 0.366 |

Data sourced from DFT calculations at the B3LYP/6-31++G(d,p) level of theory. researchgate.net

Influence of Molecular Packing on Charge Transport

Theoretical and computational studies have elucidated the critical role that molecular arrangement in the solid state plays in the charge transport properties of pyrene derivatives. The efficiency of charge movement, whether holes or electrons, is fundamentally dictated by the degree of electronic coupling between adjacent molecules, which is a direct consequence of their packing geometry.

In crystalline organic semiconductors, charge transport occurs through a "hopping" mechanism, where charge carriers move between localized states on individual molecules. The rate of this hopping is highly sensitive to both the intermolecular distance and the relative orientation of the molecules. For pyrene-based compounds, the planar aromatic core facilitates strong π-π stacking interactions, which are crucial for creating efficient charge transport pathways. Computational models, often employing Density Functional Theory (DFT), are used to analyze these interactions.

A key parameter derived from these calculations is the reorganization energy (λ), which represents the energy required to deform the geometry of a molecule upon accepting or donating a charge. A lower reorganization energy is desirable as it indicates a smaller barrier to charge hopping. Studies on pyrene derivatives like pyrene acetic acid have shown that the nature of substituent groups can influence this energy. For instance, calculations have distinguished between hole (λh) and electron (λe) reorganization energies, identifying which charge carrier is likely to be more mobile. researchgate.net

The molecular packing motif significantly impacts charge mobility. researchgate.net In pyrene-based columnar liquid crystals, for example, a close-packed rectangular columnar phase has been shown to improve π-stacking, leading to electron mobility that is orders of magnitude higher than in less ordered phases. beilstein-journals.orgbeilstein-journals.orgnih.govconicet.gov.ar The arrangement of molecules in either "herringbone" or "π-stacking" patterns determines the dimensionality and efficiency of charge transport. rsc.org One-dimensional π-stacking motifs, characterized by face-to-face intermolecular arrangements, are generally considered to promote strong electronic interactions and favorable charge transport properties. nih.gov Computational simulations can predict the charge mobility by evaluating the electronic coupling (transfer integral) between neighboring molecules in these crystal structures. For pyrene derivatives, it has been shown that even subtle changes to side chains can alter the packing and, consequently, the electronic coupling values. nih.gov

| Pyrene Derivative | Reorganization Energy (λh) | Reorganization Energy (λe) | Primary Charge Carrier |

|---|---|---|---|

| Pyrene Acetic Acid | 0.211 eV | 0.285 eV | Hole |

| Aminopyrene | 0.254 eV | 0.249 eV | Electron |

This table presents computationally derived reorganization energies for hole (λh) and electron (λe) transport in pyrene derivatives. A lower value indicates a smaller geometric rearrangement is needed for charge transfer, facilitating higher mobility for that charge carrier. Data sourced from studies on pyrene acetic acid and aminopyrene. researchgate.net

Mechanistic Insights from Computational Thermodynamics

Thermodynamic Aspects of Probe-Analyte Interactions

Computational thermodynamics provides a powerful framework for understanding the non-covalent interactions between a probe molecule, such as Pyrene-2-carboxylic acid, and a target analyte. These studies are crucial for designing molecular sensors and systems where specific binding is required. The pyrene moiety is often used in fluorescent probes, where its interaction with an analyte can lead to a detectable change in its optical properties.

The binding process is governed by thermodynamic principles, primarily the change in Gibbs free energy (ΔG), which determines the spontaneity and strength of the probe-analyte association. Computational methods, particularly DFT, are employed to model the formation of the probe-analyte complex (or adduct) and to dissect the energetic contributions to its stability. These contributions include electrostatic interactions, hydrogen bonding, and van der Waals forces, with the extended π-system of the pyrene core often playing a central role in stacking interactions with aromatic analytes. researchgate.net

For example, pyrene-appended boronic acids have been computationally and experimentally studied as molecular sensors for analytes like lactate (B86563). ucl.ac.uk In such systems, the pyrene unit serves to anchor the probe onto a surface, while the boronic acid group acts as the specific recognition site for the analyte. Thermodynamic analysis reveals the binding constant (K), which is directly related to the Gibbs free energy of the binding event. Theoretical models can predict how changes in pH or solvent affect this binding equilibrium, providing mechanistic insights that guide the optimization of sensor performance. ucl.ac.uk Similarly, the interaction of pyrene-based probes with biomolecules like DNA has been investigated, revealing the thermodynamic driving forces behind the intercalation or groove-binding of the pyrene moiety.

Gibbs Free Energy and Enthalpy Changes in Adduct Formation

The formation of a stable adduct between a probe and an analyte is characterized by a negative Gibbs free energy change (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions according to the equation ΔG = ΔH - TΔS. openedmb.cachemguide.co.ukwikipedia.org Computational chemistry allows for the direct calculation of these thermodynamic quantities.

The enthalpy change (ΔH) reflects the net change in bond energies and intermolecular forces upon adduct formation. For pyrene derivatives, the formation of an adduct with an electron-deficient molecule like picric acid has been studied. researchgate.net In this case, the interaction is highly exothermic, with a significant negative ΔH value, indicating the formation of a strong charge-transfer complex. The π-electron-rich pyrene core donates electron density to the electron-accepting analyte, resulting in a strong, energetically favorable interaction.

Computational studies can provide precise values for these thermodynamic parameters. For the adduct formed between a pyrene-based probe (PTC) and picric acid (PA), temperature-dependent thermodynamic investigations revealed highly negative ΔG values, confirming the spontaneity of the interaction. researchgate.net The corresponding negative ΔH value indicated that the adduct formation was an exothermic process. researchgate.net These calculations are essential for predicting the stability of the probe-analyte complex under various conditions.

| Thermodynamic Parameter | Value (PTC-PA Adduct) | Interpretation |

|---|---|---|

| Gibbs Free Energy (ΔG) | -120.3 to -123.0 kJ/mol | Highly spontaneous adduct formation |

| Enthalpy (ΔH) | -81.77 kJ/mol | Exothermic interaction |

This table summarizes the computationally and experimentally determined thermodynamic parameters for the formation of an adduct between a pyrene-based fluorescent probe (PTC) and the analyte picric acid (PA). The negative values for both ΔG and ΔH indicate a strong and spontaneous binding event. Data sourced from a study on a pyrene-based Schiff base probe. researchgate.net

By calculating ΔG and ΔH, researchers can gain a detailed mechanistic understanding of the binding process, differentiating between interactions driven by strong enthalpic gains (e.g., hydrogen bonds, strong π-stacking) and those favored by entropic effects. libretexts.org This knowledge is invaluable for the rational design of new probes and materials based on this compound with tailored binding affinities and selectivities.

Applications in Advanced Materials and Device Fabrication

Organic Electronics

The rigid, planar structure and excellent charge-carrier mobility of the pyrene (B120774) core make its derivatives, including pyrene-2-carboxylic acid, promising candidates for applications in organic electronics. epa.govresearchgate.net These materials are being explored for their potential to create more efficient and cost-effective electronic devices.

Pyrene derivatives are particularly valued as blue-light-emitting chromophores in the fabrication of Organic Light-Emitting Diodes (OLEDs). epa.gov The inherent challenge with many organic emitters is the tendency for molecules to aggregate in the solid state, which can alter the emission color and reduce the efficiency of the device. nih.gov The introduction of substituents, such as a carboxylic acid group, can help to mitigate these aggregation effects. google.com

Researchers have synthesized and characterized various pyrene-benzimidazole derivatives for use as blue emitters in OLEDs. nih.gov While not specifically this compound, these studies highlight the strategy of modifying the pyrene core to achieve desired performance. For instance, a device using a non-doped emissive layer of a pyrene-benzimidazole derivative demonstrated pure blue electroluminescence with Commission Internationale de l'Eclairage (CIE) coordinates of (0.1482, 0.1300). nih.gov This device achieved a maximum external quantum efficiency (EQE) of 4.3% at 3.5 V and a maximum luminance of 290 cd/m² at 7.5 V. nih.gov

Pyrene-based materials have also been investigated as hole-transporting materials (HTMs) in OLEDs. nih.gov Their suitable highest occupied molecular orbital (HOMO) energy levels facilitate efficient injection of holes from the anode into the light-emitting layer, a critical process for OLED operation. nih.gov

Table 1: Performance of an OLED Device with a Pyrene-Benzimidazole Derivative Emitter

| Parameter | Value |

|---|---|

| CIE Coordinates | (0.1482, 0.1300) |

| Maximum EQE | 4.3% (at 3.5 V) |

| Maximum Luminance | 290 cd/m² (at 7.5 V) |

| Voltage for 100 cd/m² | 5.5 V |

Note: Data is for a pyrene-benzimidazole derivative, not specifically this compound, but illustrates the potential of functionalized pyrenes in OLEDs. nih.gov

The inherent properties of pyrene, such as its high charge carrier mobility and chemical stability, make it an attractive building block for organic semiconductors. epa.govresearchgate.net These materials are the active components in organic thin-film transistors (OTFTs). While many studies have focused on other pyrene derivatives, the fundamental electronic properties of the pyrene core are relevant to this compound.

Theoretical studies have been conducted on a range of pyrene derivatives to understand the relationship between their molecular structure and charge transport properties. researchgate.net These studies use quantum mechanics and density functional theory (DFT) to predict properties like hole and electron mobility. For example, calculations have predicted that a 2,7-diphenyl-substituted pyrene derivative could achieve a hole mobility as high as 2.95 cm²/V·s, while a 4,5-dithienylpyrene could have an electron mobility of 6.24 cm²/V·s. researchgate.net These findings underscore the potential of chemically modified pyrenes as high-performance organic semiconductors.

Experimentally, a pyrene-based organic semiconductor, 1,6-bis(5'-octyl-2,2'-bithiophen-5-yl)pyrene (BOBTP), has demonstrated high performance in OTFTs. Devices fabricated with this material exhibited a field-effect mobility of 2.1 cm²/V·s and an on-off current ratio of 7.6 × 10⁶, showcasing the practical application of pyrene derivatives in this area. nih.gov

Table 2: Predicted and Measured Mobility of Pyrene-Based Organic Semiconductors

| Compound | Mobility Type | Predicted/Measured | Mobility (cm²/V·s) |

|---|---|---|---|

| 2,7-diphenyl-pyrene | Hole | Predicted | 2.95 |

| 4,5-dithienylpyrene | Electron | Predicted | 6.24 |

| BOBTP | Hole | Measured | 2.1 |

Note: These data are for other pyrene derivatives, illustrating the semiconductor potential of the pyrene chemical class. researchgate.netnih.gov

In the field of solar energy, pyrene-carboxylic acids have been explored as sensitizers in Dye-Sensitized Solar Cells (DSSCs). The function of the dye in a DSSC is to absorb light and inject an electron into the semiconductor (typically TiO₂), initiating the process of converting light into electrical energy. mdpi.com The carboxylic acid group is particularly important as it serves as an anchor, binding the dye molecule to the surface of the TiO₂ nanoparticles.

Research has demonstrated that co-sensitization, a technique using multiple dyes with complementary absorption spectra, can significantly enhance the efficiency of DSSCs. researchgate.netaub.edu.lb For example, a study involving the co-sensitization of a blue carboxylic acid-based dye with yellow and red pyridyl-based dyes resulted in a 45% increase in total cell efficiency compared to the cell with the single blue dye. researchgate.net This improvement was attributed to broader light absorption and reduced electron recombination at the TiO₂/electrolyte interface. aub.edu.lb

Supramolecular Sensors and Probes

The strong fluorescence and sensitivity to the local environment make pyrene and its derivatives, including this compound, excellent candidates for the development of fluorescent sensors and probes. rsc.orgaxispharm.com These molecules can be designed to signal the presence of specific analytes through changes in their fluorescence emission, such as intensity or wavelength.

Pyrene-based fluorescent probes have been designed for the selective detection of various ions and molecules. rsc.org The design of these sensors often involves attaching a specific receptor group to the pyrene fluorophore. When the target analyte binds to the receptor, it can trigger a change in the photophysical properties of the pyrene unit, leading to a detectable signal.

For instance, a novel pyrene-based fluorescent probe was synthesized for the sequential detection of copper ions (Cu²⁺) and picric acid. nih.gov The probe exhibited a fluorescence enhancement upon binding with Cu²⁺. The resulting complex could then be used to detect picric acid through fluorescence quenching. nih.gov The detection limit for Cu²⁺ was found to be 9.3 × 10⁻⁸ mol/L, demonstrating high sensitivity. nih.gov

Another study reported a "turn-off" pyrene-based sensor for the detection of both Cu²⁺ and iron (Fe²⁺) ions. mdpi.com The fluorescence of the probe was quenched in the presence of these ions, allowing for their detection.

The excellent cell permeability and high fluorescence quantum yield of pyrene derivatives make them suitable for use as fluorescent probes in biological imaging. rsc.orgresearchgate.net These probes can be used to visualize the distribution and dynamics of specific molecules or ions within living cells and organisms.

A pyrene derivative was successfully synthesized and used as a fluorescent sensor for mercury ions (Hg²⁺), with applications in in vivo imaging. researchgate.net The probe showed a 22-fold increase in excimer fluorescence upon binding to Hg²⁺. It was successfully used to trace the enrichment and distribution of mercury in the nervous, digestive, and reproductive systems of the nematode Caenorhabditis elegans and in the organs of zebrafish. researchgate.net

Table 3: Characteristics of Pyrene-Based Fluorescent Probes

| Probe Target | Sensing Mechanism | Detection Limit | Application |

|---|---|---|---|

| Cu²⁺ | Fluorescence Enhancement | 9.3 x 10⁻⁸ mol/L | Sequential sensing |

| Picric Acid | Fluorescence Quenching | 8.7 x 10⁻⁷ mol/L | Sequential sensing |

| Hg²⁺ | Excimer Fluorescence Enhancement | - | In vivo imaging |

Note: These examples utilize various pyrene derivatives, highlighting the versatility of the pyrene core in sensor and probe design. nih.govresearchgate.net

Detection of Heavy Metal Ions (e.g., Hg²⁺, Cu²⁺)

This compound and its derivatives are effective fluorescent probes for the detection of heavy metal ions, which are significant environmental pollutants. The sensing mechanism primarily relies on the quenching of pyrene's fluorescence upon interaction with the metal ions.

Researchers have developed a highly specific "turn-off" probe for the detection of Cu²⁺, Pb²⁺, and Hg²⁺ by substituting pyrene at its 2-position. This specific substitution pattern results in a probe with a long fluorescence lifetime, which allows for the investigation of dynamic quenching mechanisms. The rigidity of the sensor's architecture prevents the formation of pyrene excimers, enabling the study of the monomer emission for more precise detection. nih.gov This sensor can quantitatively detect these heavy metal ions in organic solvents over a wide range of concentrations. nih.gov

Another study demonstrated the synthesis of a novel pyrene-based fluorescent probe for the sequential detection of Cu²⁺ and picric acid. nih.gov In a buffered solution, the probe selectively detects Cu²⁺ through fluorescence enhancement. nih.gov The resulting complex can then be used to detect picric acid, showcasing the versatility of pyrene-based sensors. The detection of Cu²⁺ is highly sensitive, with a detection limit in the nanomolar range. nih.gov

Table 1: Performance of a Pyrene-Based Fluorescent Probe for Heavy Metal Ion Detection

| Analyte | Detection Method | Key Feature | Limit of Detection (LOD) |

|---|---|---|---|

| Cu²⁺ | Fluorescence Enhancement | Sequential detection capability | 9.3 x 10⁻⁸ mol/L |

Explosive Detection (e.g., Picric Acid, TNT, PETN)

The detection of nitroaromatic compounds, which are common components of explosives, is another critical application of pyrene-based fluorescent sensors. The electron-deficient nature of these explosives leads to fluorescence quenching of electron-rich pyrene derivatives upon interaction.

A novel pyrene-based fluorescent probe has been designed for the sequential detection of Cu²⁺ and picric acid (PA). nih.gov After the initial detection of copper ions, the resulting PYS-Cu²⁺ complex serves as a highly selective and rapid probe for picric acid. nih.gov The detection of PA is achieved through fluorescence quenching, with a detection limit significantly below the permissible concentration in surface water. nih.gov This system demonstrates a rapid response time of just 2 seconds. nih.gov

Furthermore, new pyrene-based copper complexes have been synthesized and shown to be highly selective for the detection of picric acid over other nitroaromatics. nih.gov These complexes exhibit significant fluorescence quenching in the presence of PA, and this sensing capability is effective across different pH ranges. nih.gov The practical application of these sensors has been demonstrated by the rapid, naked-eye detection of picric acid in soil samples. nih.gov

Table 2: Characteristics of Pyrene-Based Fluorescent Probes for Explosive Detection

| Target Explosive | Sensing Mechanism | Response Time | Limit of Detection (LOD) |

|---|---|---|---|

| Picric Acid (PA) | Fluorescence Quenching | 2 seconds | 8.7 x 10⁻⁷ mol/L |

Heparin Sensors in Competitive Aqueous Media

Pyrene derivatives have been successfully employed in the development of ratiometric fluorescent sensors for the selective detection of heparin in aqueous and serum samples. Heparin is a widely used anticoagulant, and its monitoring is crucial in clinical settings.

A ratiometric fluorescence sensor has been designed where pyrene and long-chain alkanes are linked through a bisquaternary functionality. acs.org This sensor interacts with heparin via supramolecular assembly, leading to a change in the monomer-excimer emission ratio of the pyrene moieties. acs.org Upon the addition of heparin, the excimer emission at 489 nm increases, while the monomer emission at 395 nm decreases. acs.org This ratiometric response allows for a more accurate and reliable detection of heparin, even in the presence of structurally similar derivatives like chondroitin (B13769445) 4-sulfate or hyaluronic acid, which induce much smaller changes in the fluorescence intensity ratio. acs.org This novel sensor can effectively differentiate heparin from its derivatives with low background interference and demonstrates a wide linear response range in both buffer and serum. acs.org

Table 3: Ratiometric Fluorescent Sensor for Heparin Detection

| Feature | Description |

|---|---|

| Sensing Principle | Supramolecular self-assembly modulating pyrene monomer-excimer conversion |

| Fluorescence Signal | Ratiometric change in emission intensity at 395 nm and 489 nm |

| Selectivity | High selectivity for heparin over its derivatives |

Quantum Capacitance-Based Molecular Sensors (e.g., Lactate)

Pyrene-appended boronic acids play a crucial role in the development of quantum capacitance-based molecular sensors, particularly for the detection of lactate (B86563). These sensors utilize graphene foam electrodes that are non-covalently functionalized with the pyrene derivatives.

In this sensor design, the pyrene moiety of a specially synthesized pyrene-appended boronic acid anchors the molecule to the graphene foam surface through strong π-π stacking interactions. nih.govigii.uk This functionalization leads to a significant increase in the electrochemical capacitance of the graphene foam electrode. nih.gov The boronic acid group then acts as a receptor for lactate. nih.govigii.uk The binding of lactate to the boronic acid receptor induces further changes in the interfacial capacitance, which can be measured by electrochemical impedance spectroscopy. nih.govbath.ac.uk

This type of sensor offers a selective response to lactic acid with low detection limits in various media, including aqueous buffer, artificial sweat, and human serum. nih.govbath.ac.uk The change in capacitance is linked to alterations in the double-layer structure and quantum capacitance of the graphene upon analyte binding. nih.govbath.ac.uk

Table 4: Performance of a Quantum Capacitance-Based Lactate Sensor

| Medium | Limit of Detection (LOD) |

|---|---|

| Aqueous Buffer (pH 4.0) | 1.3 mM |

| Artificial Sweat (pH 4.7) | 1.4 mM |

Functionalization of Carbon Nanomaterials

The non-covalent functionalization of carbon nanomaterials, such as carbon nanotubes and graphene, is a key strategy to enhance their processability and to impart new functionalities without disrupting their intrinsic electronic properties. This compound is an ideal candidate for this purpose due to the strong affinity of the pyrene group for the graphitic surfaces of these materials.

Non-covalent Functionalization of Carbon Nanotubes

The planar structure of the pyrene moiety in this compound allows it to strongly adsorb onto the sidewalls of carbon nanotubes (CNTs) through π-π stacking interactions. nih.gov This non-covalent functionalization is advantageous as it preserves the sp²-hybridized carbon lattice of the CNTs, thus maintaining their desirable mechanical and electronic properties. nih.gov

The carboxylic acid group of the this compound provides a reactive site for further chemical modifications, allowing for the attachment of various molecules, such as polymers or biomolecules, to the CNT surface. This approach has been widely used to improve the dispersion of CNTs in various solvents and to create CNT-based materials for applications in biosensors and composite materials. researchgate.net For instance, pyrene derivatives are used to non-covalently functionalize CNTs for the design of enzymatic biosensors and biofuel cells.

Non-covalent Functionalization of Graphene and Graphene Foam Electrodes

Similar to carbon nanotubes, the flat, aromatic surface of graphene and graphene foam provides an ideal platform for non-covalent functionalization with this compound. The π-π stacking between the pyrene core and the graphene lattice results in a stable and efficient surface modification. mdpi.comfrontiersin.org This method is preferred over covalent functionalization as it does not introduce defects into the graphene structure, thereby preserving its exceptional electronic properties. mdpi.comfrontiersin.org

The carboxylic acid groups introduced onto the graphene surface can be used to anchor other molecules, making it a versatile platform for the development of sensors and electronic devices. For example, this non-covalent functionalization has been employed to render graphene supports hydrophilic for transmission electron microscopy while maintaining their high carrier mobility. aip.org This approach is also fundamental to the construction of quantum capacitance-based sensors, where the pyrene-appended molecules are anchored to graphene foam electrodes to create a sensing interface. nih.govigii.uk The functionalization of graphene with pyrene-based constructs has been shown to be highly efficient for the development of field-effect transistor (FET) devices for biosensing applications. mdpi.com

Application in Supercapacitor Devices

This compound, and its isomer 1-pyrenecarboxylic acid, have garnered attention in the field of advanced energy storage, particularly in the development of high-performance supercapacitor devices. Research has primarily focused on the utilization of pyrene-carboxylic acid as a functionalizing agent for various carbon-based nanomaterials, such as graphene and carbon nanotubes. This functionalization aims to enhance the electrochemical properties of the electrode materials, leading to improved supercapacitor performance.

Detailed Research Findings

Recent studies have demonstrated the significant impact of functionalizing graphene with 1-pyrenecarboxylic acid (PCA) on the performance of supercapacitor electrodes. In one notable study, supercapacitors fabricated with PCA-functionalized graphene electrodes exhibited a specific capacitance that was an order of magnitude higher than that of electrodes made from non-functionalized graphene. acs.orgresearchgate.net The specific capacitance for the PCA-functionalized graphene electrodes was approximately 200 F/g, compared to around 30 F/g for pure graphene electrodes when measured in a 6 M KOH aqueous solution. acs.org

The enhancement in capacitive energy storage is attributed to a substantial increase in the electrical double-layer capacitance, as confirmed by electrochemical impedance spectroscopy and electrolyte wettability measurements. acs.orgresearchgate.net The presence of the carboxylic acid groups on the graphene surface improves the interaction with the aqueous electrolyte, thereby increasing the accessible surface area for ion adsorption and charge storage.

While direct studies on this compound are less common in the readily available literature, the principles of π-π stacking and surface functionalization are broadly applicable to pyrene derivatives. The position of the carboxylic acid group on the pyrene ring can influence the packing density and orientation of the molecules on the carbon surface, which may in turn affect the electrochemical performance.

The following table summarizes the performance improvements observed in supercapacitors using pyrene-carboxylic acid-functionalized electrodes compared to their non-functionalized counterparts.

| Electrode Material | Specific Capacitance (F/g) | Electrolyte | Reference |

| Pure Graphene | ~30 | 6 M KOH | acs.org |

| 1-Pyrenecarboxylic Acid-Functionalized Graphene | ~200 | 6 M KOH | acs.org |

This data clearly indicates the substantial benefit of utilizing pyrene-carboxylic acid in the fabrication of advanced supercapacitor electrodes. The functionalization strategy provides a promising avenue for developing next-generation energy storage devices with enhanced performance characteristics.

Biological and Environmental Interactions

Biomolecular Interactions and Binding

Pyrene-2-carboxylic acid, owing to its distinct polycyclic aromatic structure and functional carboxylic group, engages in significant interactions with various biological macromolecules. These interactions are fundamental to its potential applications in chemical and biological sensing and as a structural motif in drug design.

Pyrene (B120774) and its derivatives are recognized for their capacity to interact with nucleic acids. The planar nature of the pyrene ring allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation nih.gov. This non-covalent binding mode is a primary focus of study. Research on pyrene derivatives indicates that they can also engage in groove binding, supported by forces such as van der Waals interactions and hydrogen bonds nih.govresearchgate.net.

Spectroscopic studies on various pyrene derivatives have confirmed that their interaction with DNA can lead to conformational changes in the DNA structure nih.govresearchgate.net. For instance, the binding of certain pyrene derivatives has been shown to induce the formation of G-quadruplex DNA structures in G-rich sequences nih.govresearchgate.net. The specific binding mode and affinity are influenced by the substituents on the pyrene core. Studies comparing different pyrene derivatives have revealed significant differences in their DNA binding constants, highlighting the role of functional groups in modulating these interactions nih.govresearchgate.net. While direct intercalation is a proposed mechanism, it is suggested that for some pyrene compounds, this interaction may serve as a pathway for detoxification rather than causing chemical lesions to the DNA nih.gov.

Table 1: Binding Constants of Selected Pyrene Derivatives with DNA

| Derivative | Target DNA | Binding Constant (K) L·mol⁻¹ |

|---|---|---|

| 1-Hydroxypyrene (1-OHP) | p53 DNA | 1.16 × 10⁶ |

| 1-Hydroxypyrene (1-OHP) | C-myc DNA | 4.04 × 10⁵ |

| 1-Pyrenebutyric acid (1-PBO) | p53 DNA | 2.04 × 10³ |

| 1-Pyrenebutyric acid (1-PBO) | C-myc DNA | 1.39 × 10³ |